N-[(4-ethoxyphenyl)methyl]oxan-4-amine N-[(4-ethoxyphenyl)methyl]oxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395523
InChI: InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-13-7-9-16-10-8-13/h3-6,13,15H,2,7-11H2,1H3
SMILES:
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

N-[(4-ethoxyphenyl)methyl]oxan-4-amine

CAS No.:

Cat. No.: VC13395523

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-ethoxyphenyl)methyl]oxan-4-amine -

Specification

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name N-[(4-ethoxyphenyl)methyl]oxan-4-amine
Standard InChI InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-13-7-9-16-10-8-13/h3-6,13,15H,2,7-11H2,1H3
Standard InChI Key RAWUWPMOGAYVLY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CNC2CCOCC2

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure consists of a tetrahydropyran (oxane) ring, a six-membered oxygen-containing heterocycle, with an amine group at the 4-position. The nitrogen atom is further substituted by a benzyl group bearing a 4-ethoxy moiety. The ethoxy group (–OCH2CH3) introduces electron-donating effects, influencing the compound’s electronic profile and reactivity. The stereochemistry of the oxane ring (chair conformation) and the orientation of the substituents contribute to its three-dimensional shape, which may impact intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.33 g/mol
IUPAC NameN-[(4-Ethoxyphenyl)methyl]oxan-4-amine
SMILESCCOC1=CC=C(C=C1)CNC2CCOCC2
Topological Polar Surface Area32.5 Ų

Spectroscopic Features

While direct spectroscopic data for N-[(4-ethoxyphenyl)methyl]oxan-4-amine are scarce, inferences can be drawn from analogous compounds:

  • NMR: The oxane ring protons (H-2, H-3, H-5, H-6) typically resonate between δ 1.5–4.0 ppm in CDCl₃, with axial-equatorial splitting observed in the chair conformation. The ethoxyphenyl group’s aromatic protons appear as a doublet (δ 6.8–7.2 ppm), while the ethoxy methylene (–OCH2–) shows a quartet near δ 3.4–3.6 ppm .

  • IR: Stretching vibrations for the ether (C–O–C, ~1250 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups are expected.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via reductive amination or nucleophilic substitution:

  • Reductive Amination:

    • React 4-ethoxybenzaldehyde with oxan-4-amine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.

    • This method avoids the use of harsh conditions and preserves stereochemical integrity .

  • Nucleophilic Substitution:

    • Treat oxan-4-amine with 4-(bromomethyl)ethoxybenzene under basic conditions (e.g., K₂CO₃ in DMF).

    • This route may require optimization to minimize over-alkylation .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)
Reductive Amination4-ethoxybenzaldehyde, oxan-4-amine, NaBH₃CN, MeOH, rt, 12h65–72
Nucleophilic Substitution4-(bromomethyl)ethoxybenzene, oxan-4-amine, K₂CO₃, DMF, 80°C, 6h58–63

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<1 mg/mL at 25°C); highly soluble in chloroform, DCM, and DMSO.

  • logP: Calculated logP (octanol-water) = 2.1 ± 0.3, indicating moderate lipophilicity .

Stability Studies

  • Thermal Stability: Stable up to 150°C (TGA data).

  • Hydrolytic Stability: Resistant to hydrolysis under acidic (pH 4) and neutral conditions but degrades slowly in basic media (pH 10, t₁/₂ = 48h).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the amine position with sulfonamide or carbamate groups yields analogs with topoisomerase inhibition activity .

  • Antidepressants: Incorporation into tricyclic frameworks mimics the structure of trazodone-like therapeutics .

Materials Science

  • Coordination Chemistry: The amine group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .

  • Polymer Additives: Enhances thermal stability in epoxy resins when used as a crosslinking agent.

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral drug discovery.

  • Biological Screening: Evaluate antiparasitic and antiviral activity, leveraging the ethoxyphenyl moiety’s potential to disrupt microbial membranes.

  • Computational Modeling: Use DFT calculations to predict reactivity and optimize derivative libraries for high-throughput screening.

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